Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel

Nickel(III) porphyrin Valence tautomerism EPR spectroscopy

Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel (CAS 161927-76-0; molecular formula C₅₂H₄₄N₄NiO₂⁺) is a six-coordinate nickel(II) porphyrin complex in which two tetrahydrofuran (THF) molecules occupy the axial coordination sites of the Ni–tetraphenylporphyrinato (NiTPP) core. Unlike the four-coordinate, low-spin (S = parent compound NiTPP, the bis-THF adduct adopts a high-spin (S = electronic configuration accompanied by a radial expansion of the porphyrin core.

Molecular Formula C52H44N4NiO2+
Molecular Weight 815.6 g/mol
Cat. No. B13107655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(tetrahydrofuran)(tetraphenylporphyrinato)nickel
Molecular FormulaC52H44N4NiO2+
Molecular Weight815.6 g/mol
Structural Identifiers
SMILESC1CCOC1.C1CCOC1.C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Ni+3]
InChIInChI=1S/C44H28N4.2C4H8O.Ni/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;2*1-2-4-5-3-1;/h1-28H;2*1-4H2;/q-2;;;+3
InChIKeyYVCYTGDUIAXMFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel – A Six-Coordinate Nickel(II) Porphyrin Building Block for Redox and Coordination Chemistry


Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel (CAS 161927-76-0; molecular formula C₅₂H₄₄N₄NiO₂⁺) is a six-coordinate nickel(II) porphyrin complex in which two tetrahydrofuran (THF) molecules occupy the axial coordination sites of the Ni–tetraphenylporphyrinato (NiTPP) core. Unlike the four-coordinate, low-spin (S = 0) parent compound NiTPP, the bis-THF adduct adopts a high-spin (S = 1) electronic configuration accompanied by a radial expansion of the porphyrin core [1]. This compound belongs to the broader class of metallotetraphenylporphyrins extensively studied for catalysis, electronic materials, and biomimetic redox chemistry, and it is supplied exclusively for research and laboratory use .

Coordination Six-coordinate Ni(II) porphyrin with two labile THF axial ligands
Spin state High-spin (S=1) building block for redox and coordination studies
Use context Spectroelectrochemistry, photoredox catalysis, and synthetic porphyrin chemistry

Why Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel Cannot Be Replaced by NiTPP or Other Axial-Ligand Adducts


Substituting the bis-THF adduct with four-coordinate NiTPP or with alternative six-coordinate adducts (e.g., bis-pyridine or bis-piperidine) fundamentally alters coordination geometry, spin state, and redox accessibility. Four-coordinate NiTPP is low-spin (S = 0) with a contracted porphyrin core (Ni–Nₚ ≈ 1.92 Å), whereas the six-coordinate bis-THF adduct is high-spin (S = 1) with a radially expanded core (Ni–Nₚ ≈ 1.96–2.04 Å) [1]. This spin-state switch directly governs whether the complex can access stable Ni(III) species at ambient temperature—a property unique to specific axial ligand combinations [2]. Furthermore, the THF ligands are neutral, monodentate O-donors with distinct ligand-field strengths compared to N-donor bases (pyridine, piperidine) or nitrile ligands (CH₃CN), producing measurably different EPR signatures and stability profiles upon oxidation [2]. Generic interchange without accounting for these coordination-chemical differences will yield irreproducible redox behavior and spectroscopic responses.

Target
Bis-THF NiTPP adduct
High-spin (S=1), expanded core, O-donor axial ligands; may support stable Ni(III)
Substitute
Four-coordinate NiTPP
Low-spin (S=0), contracted core; no accessible Ni(III) at ambient temperature
Target
Bis-THF NiTPP adduct
O-donor ligands produce distinct EPR g-tensor and linewidth compared to N-donor adducts
Substitute
Bis-pyridine / bis-CH3CN adducts
N-donor axial ligands shift g∥ and broaden EPR signals; redox stability profile may differ
Target
Bis-THF NiTPP adduct
Ligand lability facilitates axial substitution; suitable as synthetic precursor
Substitute
Other metalloporphyrins (Zn, Co, Cu)
Different metal centers alter redox potentials, thermal stability, and axial coordination behavior

Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel – Quantitative Differentiation Evidence Against Closest Analogs


Ambient-Temperature Ni(III) Stabilization: THF Adduct Outperforms Pyridine Adduct by >2-Fold Longer Stability

The one-electron-oxidized bis-THF adduct [(THF)₂Ni^III TPP]⁺ remains stable at ambient temperature for at least 24 hours under inert atmosphere, whereas the corresponding bis-pyridine adduct [(py)₂Ni^III TPP]⁺ retains integrity for only 6–10 hours before reducing back to Ni^II TPP [1]. This represents a >2.4-fold stability advantage. The parent four-coordinate Ni^II TPP does not form a stable Ni(III) species at room temperature without axial ligation [1].

Ni(III) stability (THF vs py)
Head-to-head
THF adduct: stable ≥24 h at RT; pyridine adduct: 6–10 h; >2.4× longer stability reported
Supports extended Ni(III) measurement window
CH₂Cl₂, inert atmosphere; monitored by EPR/UV-Vis
Nickel(III) porphyrin Valence tautomerism EPR spectroscopy Redox stability

EPR g-Tensor Differentiation: THF Adduct Exhibits Narrower g∥ Signal Than Pyridine and CH₃CN Adducts

At 77 K, the [(THF)₂Ni^III TPP]⁺ complex displays EPR parameters gₓ = 2.286, g_y = 2.228, g_z = 2.065, with a relatively narrow g∥ signal compared to the broadened g∥ signals of [(py)₂Ni^III TPP]⁺ (gₓ = 2.305, g_y = 2.256, g_z = 2.207) and [(CH₃CN)₂Ni^III TPP]⁺ (gₓ = 2.004, g_y = 2.230) [1]. The narrower g∥ linewidth for the THF adduct is attributed to weaker superhyperfine interactions with the axial O-donor ligands compared to N-donor ligands, providing a cleaner spectroscopic signature for mechanistic studies [1].

EPR g-tensor (77 K)
Head-to-head
THF: gₓ=2.286, g_y=2.228, g_z=2.065 (narrow g∥); py: g_z=2.207 (broad g∥)
Narrower g∥ supports unambiguous Ni(III) ID
Weaker O-donor superhyperfine vs N-donor
EPR g-tensor Ligand-field strength Axial coordination Ni(III) electronic structure

Thermal Stability Superiority: NiTPP Core Decomposes at 712 K, Outranking ZnTPP by 10 K and Free TPP by 41 K

Differential scanning calorimetry and thermogravimetric analysis of the metalloporphyrin series establishes the decomposition temperature ranking: NiTPP (712 K) > CoTPP (710 K) > CuTPP (708 K) > ZnTPP (702 K) > free TPP (671 K), with corresponding molar enthalpies of melting of 58, 57, 55, 52, and 44 kJ·mol⁻¹ [1]. The NiTPP core, which forms the structural basis of the bis-THF adduct, exhibits the highest thermal stability among the common first-row transition metal tetraphenylporphyrins, correlating with the shortest N–M bond length in the series [1].

Thermal decomposition
Head-to-head
NiTPP: 712 K; ZnTPP: 702 K; Free TPP: 671 K; ranked highest in tested series
Reported top rank among first-row MTPPs
DSC/TGA data; may support thermal processing selection
Thermal stability Differential scanning calorimetry Metalloporphyrin decomposition N–M bond strength

Spin-State and Core-Size Differentiation: Six-Coordinate Bis-THF Adduct vs Four-Coordinate NiTPP

Conversion from four-coordinate Ni^II TPP (low-spin, S = 0) to a six-coordinate Ni^II species such as the bis-THF adduct (high-spin, S = 1) induces a radial expansion of the porphyrin core, with average Ni–N_p bond distances increasing from approximately 1.92 Å to the 1.96–2.04 Å range [1]. This expansion flattens the porphyrin macrocycle, reducing ruffling distortions and altering the electronic absorption spectrum. The spin-state change is accompanied by decreases of up to 40 cm⁻¹ in high-frequency porphyrin skeletal Raman modes [2]. In contrast, the four-coordinate NiTPP remains low-spin and cannot access the expanded-core geometry without axial ligation [1].

Core expansion (spin state)
Class-level
4-coord NiTPP: low-spin, Ni–Nₚ ≈1.92 Å; 6-coord bis-adduct: high-spin, core expanded to 1.96–2.04 Å
Core expansion alters redox and reactivity profile
Raman shifts up to 40 cm⁻¹; inferred from N-donor adduct data
Spin-state crossover Porphyrin core expansion Ni–N bond distance Coordination geometry

Photoredox Potency of NiTPP Core: Excited-State Redox Potentials Surpass [Ru(bpy)₃]²⁺

The NiTPP core—the chromophoric unit of the bis-THF adduct—exhibits excited-state redox potentials of +1.17 V (oxidative quenching, [NiTPP]*/[NiTPP]˙⁻) and −1.57 V (reductive quenching, [NiTPP]˙⁺/[NiTPP]*) vs SCE, making it a more potent visible-light photoredox catalyst than the widely used [Ru(bpy)₃]²⁺ [1]. This dual redox capability, enabling both oxidative and reductive quenching pathways from a single first-row transition metal catalyst, is scarce among earth-abundant photocatalysts [1]. The bis-THF adduct serves as a soluble, pre-formed six-coordinate precursor that can be deployed directly into photocatalytic reaction mixtures without the need for in situ axial ligand coordination.

Photoredox potentials
Cross-study comparable
NiTPP excited-state: +1.17 V (oxidative) and −1.57 V (reductive) vs SCE; surpasses [Ru(bpy)₃]²⁺ benchmark
Supports dual redox quenching catalysis screening
Visible-light; C–C/C–heteroatom coupling demonstrated
Photoredox catalysis Excited-state redox potential Visible-light photocatalyst Earth-abundant metal

Ligand Lability Advantage: THF Axial Ligands Enable Facile Substitution Compared to Nitrogenous Bases

The equilibrium constants for axial ligation of nitrogenous bases to Ni^II TPP provide a benchmark for ligand binding affinity: for pyrrolidine, K₁ = 1.1 M⁻¹ and K₂ = 3.8 M⁻¹ in dichloromethane [1]. THF, being a weaker O-donor ligand, binds with significantly lower affinity than N-donor bases, rendering the THF ligands in the bis-THF adduct far more labile and readily displaceable by stronger ligands (e.g., pyridine, piperidine, CO, CN⁻) [2]. This lability makes the bis-THF adduct a convenient synthetic precursor: the THF ligands can be exchanged under mild conditions to generate a library of six-coordinate Ni^II and Ni^III complexes without requiring harsh demetallation or re-metallation procedures.

Axial ligand lability
Class-level
THF (O-donor) expected more labile than N-donor bases; pyrrolidine binding: K₁=1.1, K₂=3.8 M⁻¹ in CH₂Cl₂
Supports labile ligand exchange for custom synthesis
O-donor lability inferred; validate for specific ligand exchange
Axial ligand exchange Coordination lability Synthetic precursor Porphyrin functionalization

Optimal Research and Industrial Application Scenarios for Bis(tetrahydrofuran)(tetraphenylporphyrinato)nickel


Room-Temperature Spectroelectrochemical Studies of Ni(III) Porphyrin Intermediates

The bis-THF adduct is uniquely suited for spectroelectrochemical investigations of the Ni(III) oxidation state. Upon one-electron oxidation, it forms [(THF)₂Ni^III TPP]⁺, which remains stable for ≥24 hours at ambient temperature—more than twice the lifetime of the pyridine analog (6–10 h)—enabling extended UV-Vis, resonance Raman, and EPR characterization without cryogenic constraints [1]. The narrower EPR g∥ signal of the THF adduct also simplifies spectral interpretation in mechanistic studies.

Synthetic Precursor for Tailored Six-Coordinate Nickel Porphyrin Libraries

Due to the lability of the O-donor THF ligands, this compound serves as an ideal entry point for preparing diverse six-coordinate Ni^II and Ni^III complexes. The THF ligands are readily displaced by stronger N-donor bases (equilibrium constants for pyrrolidine: K₁ = 1.1 M⁻¹, K₂ = 3.8 M⁻¹), phosphines, or anionic ligands under mild conditions [2], enabling systematic variation of axial ligation for structure–activity relationship studies without requiring demetallation of the robust NiTPP core (T_dec = 712 K) [3].

Visible-Light Photoredox Catalysis with an Earth-Abundant Metal Catalyst

The NiTPP chromophore within the bis-THF adduct delivers excited-state redox potentials (+1.17 V and −1.57 V vs SCE) that surpass the benchmark [Ru(bpy)₃]²⁺ photocatalyst, while uniquely enabling both oxidative and reductive quenching from a single first-row transition metal center [4]. The pre-formed bis-THF adduct provides a soluble, ready-to-use catalyst form that can be directly introduced into photocatalytic C–C and C–heteroatom bond-forming reactions.

High-Temperature Thin-Film Device Fabrication and Surface Deposition Studies

With the NiTPP core exhibiting the highest thermal decomposition temperature (712 K) among common first-row metallotetraphenylporphyrins—outranking CoTPP (710 K), CuTPP (708 K), and ZnTPP (702 K)—this compound is the preferred choice for thermal evaporation deposition of porphyrin thin films onto electrodes or semiconductor substrates [3]. The labile THF ligands desorb cleanly upon heating, depositing the NiTPP chromophore directly onto the target surface.

Application
Selection Property
Validation Focus
Spectroelectrochemical Ni(III) characterization
Ambient-temperature oxidation stability
Persistent Ni(III) EPR/UV-Vis signature
Synthetic precursor for 6-coordinate Ni libraries
Axial ligand lability (O-donor)
Ligand displacement under mild conditions
Visible-light photoredox catalysis screening
Excited-state redox potential profile
Dual quenching capability vs Ru benchmark
Thermal deposition of porphyrin films
Thermal decomposition temperature
Clean THF desorption during evaporation
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